molecular formula C30H46O7 B1590734 2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid CAS No. 98296-48-1

2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid

Cat. No. B1590734
CAS RN: 98296-48-1
M. Wt: 518.7 g/mol
InChI Key: RERVSJVGWKIGTJ-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid , also known as Ganoderic acid C2 , is a natural compound found in the fruiting bodies of the medicinal mushroom Ganoderma lucidum (reishi). It belongs to the lanostane triterpenoids class of compounds .


Molecular Structure Analysis

The molecular formula of Ganoderic acid C2 is C30H46O7 . It has a lanostane skeleton with multiple hydroxyl groups and a ketone functional group. The compound’s structure contributes to its biological activity .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound is related to the synthesis of analogues of potent polycyclic aromatic carcinogens, such as the bay-region trifluoromethyl analogue synthesized from hexahydrocyclopenta[a]phenanthren-11-one (Coombs & Zepik, 1992).
  • Research also includes the synthesis of 24-methyllanosta-7,25-dien-3-one, a triterpenoid structurally similar to the chemical , isolated from Skimmia laureola (Hussain, Habib-ur-Rehman & Parvez, 2010).

Metabolic and Biological Activity

  • Studies on cyclopenta[a]phenanthrenes, structurally related to this compound, focus on their metabolism and biological activity, especially regarding carcinogenic potential and mutagenicity (Boyd, Ioannides & Coombs, 1995).
  • Metabolic activation of compounds like 15,16-dihydro-11-trifluoromethylcyclopenta[a]phenanthren-17-one, a similar compound, to mutagens has been studied (Boyd, Zepik, King, Ioannides & Coombs, 1993).

Antimicrobial and Antioxidant Properties

  • Research into related compounds has identified antimicrobial and antioxidant properties. For instance, pistagremic acid, a novel compound isolated from Pistacia integerrima, shows such properties (Rauf, Uddin, Latif & Muhammad, 2014).

Structural Analysis and Crystallography

  • Crystallographic studies of compounds like betamethasone-21-pentanoate methanol solvate provide insights into the structural characteristics of similar complex molecules (Suitchmezian, Jess & Näther, 2007).

properties

IUPAC Name

2-methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVSJVGWKIGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164424
Record name Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ganoderic acid C2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid

CAS RN

98296-48-1
Record name Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98296-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lanost-8-en-26-oic acid, 3,7,15-trihydroxy-11,23-dioxo-, (3β,15α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ganoderic acid C2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

231 - 232 °C
Record name Ganoderic acid C2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035304
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 3
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 4
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 5
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid
Reactant of Route 6
2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid

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